molecular formula C13H20N2O2 B2614341 4-(diethylamino)-N-methoxy-N-methylbenzamide CAS No. 1221342-97-7

4-(diethylamino)-N-methoxy-N-methylbenzamide

Cat. No.: B2614341
CAS No.: 1221342-97-7
M. Wt: 236.315
InChI Key: UXWZFWZWNFWISM-UHFFFAOYSA-N
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Description

4-(diethylamino)-N-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a diethylamino group attached to the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-methoxy-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(diethylamino)benzoyl chloride with N-methoxy-N-methylamine under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the continuous addition of reactants, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The diethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

4-(diethylamino)-N-methoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological macromolecules, leading to changes in their structure and function. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylamino)benzaldehyde: Shares the diethylamino group but differs in the presence of an aldehyde group instead of the amide group.

    4-(diethylamino)salicylaldehyde: Contains both diethylamino and aldehyde groups, with an additional hydroxyl group on the benzene ring.

    4-(diethylamino)phenol: Similar structure with a hydroxyl group instead of the amide group.

Uniqueness

4-(diethylamino)-N-methoxy-N-methylbenzamide is unique due to the combination of diethylamino, methoxy, and methyl groups attached to the benzamide structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(diethylamino)-N-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-5-15(6-2)12-9-7-11(8-10-12)13(16)14(3)17-4/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWZFWZWNFWISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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